

The Discovery and Synthesis of VEGFR-2-IN-37: A Technical Guide

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Compound of Interest

Compound Name: VEGFR-2-IN-37

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of **VEGFR-2-IN-37**, a notable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the scientific background, synthesis, biological evaluation, and relevant experimental protocols for this compound.

Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the physiological process involving the formation of new blood vessels.^[1] While essential for processes like wound healing and embryonic development, pathological angiogenesis is a hallmark of cancer, facilitating tumor growth and metastasis by supplying nutrients and oxygen.^[1] The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Consequently, inhibiting the VEGFR-2 signaling pathway is a key strategy in cancer therapy.^[1]

VEGFR-2-IN-37, also referred to as compound 12 in its initial publication, emerged from a research effort focused on identifying novel small molecule inhibitors of VEGFR-2. This compound belongs to the thieno[3,2-d]pyrimidinone chemical class.

Discovery and Design of VEGFR-2-IN-37

VEGFR-2-IN-37 was developed as part of a study focused on the design and synthesis of new classes of thieno[3,2-d]pyrimidinone and thieno[2][3][4]triazine derivatives as VEGFR-2 inhibitors. The discovery process was driven by a multidisciplinary approach that combined structure-based 3D-QSAR, molecular modeling, organic synthesis, and biological evaluation.

Synthesis of VEGFR-2-IN-37

While the specific, detailed synthetic protocol for **VEGFR-2-IN-37** is contained within the primary research article, the general synthesis of related pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidinone derivatives often follows established organic chemistry principles. These syntheses typically involve the construction of the core heterocyclic ring system followed by the introduction of various substituents.

A general synthetic approach for pyrazolo[3,4-d]pyrimidines often starts with a substituted pyrazole precursor.^{[4][5]} For instance, the cyclization of an ortho-amino ester of a pyrazole with nitriles can yield the pyrazolo[3,4-d]pyrimidin-4(5H)-one core.^[4] Another common precursor is 5-amino-1H-pyrazole-4-carbonitrile, which can be reacted with various reagents to build the fused pyrimidine ring.^[6]

The synthesis of thieno[3,2-d]pyrimidin-4-ones can be achieved through various routes, often starting from a substituted thiophene. For example, a 3-aminothiophene-2-carboxylate derivative can be cyclized with formamide or other reagents to construct the pyrimidinone ring.

Note: For the exact, reproducible synthesis of **VEGFR-2-IN-37**, consulting the primary publication by Perspicace E, et al. (Eur J Med Chem. 2013 May;63:765-81) is essential.

Biological Evaluation of VEGFR-2-IN-37

VEGFR-2-IN-37 has been evaluated for its ability to inhibit the kinase activity of VEGFR-2 and to affect angiogenesis-related processes in cellular assays.

In Vitro Kinase Inhibition

VEGFR-2-IN-37 is an inhibitor of the VEGFR-2 kinase. One report indicates an inhibition rate of approximately 56.9% at a concentration of 200 μ M.^[7]

Table 1: Quantitative Data for **VEGFR-2-IN-37**

Assay	Parameter	Value	Reference
VEGFR-2 Kinase Assay	Inhibition Rate	~56.9% at 200 μ M	[7]
HUVEC Proliferation	Activity	Potential Inhibitor	[7]

Cellular Assays

VEGFR-2-IN-37 has been identified as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation, a critical process in angiogenesis.[7]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to the evaluation of VEGFR-2 inhibitors like **VEGFR-2-IN-37**.

VEGFR-2 Kinase Assay

This assay is designed to measure the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
- ATP (Adenosine triphosphate)
- Substrate (e.g., a synthetic peptide or poly(Glu, Tyr))
- Test compound (**VEGFR-2-IN-37**)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- 96-well plates

Protocol:

- Prepare a solution of the test compound at various concentrations.
- In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the kinase buffer.
- Add the test compound or vehicle control to the appropriate wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent and a luminometer or spectrophotometer.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

HUVEC Proliferation Assay

This assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium (EGM)
- Basal medium with reduced serum
- Test compound (**VEGFR-2-IN-37**)
- Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT®)
- 96-well cell culture plates

Protocol:

- Seed HUVECs in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to attach overnight.
- Replace the growth medium with a basal medium containing a low percentage of serum.
- Add the test compound at various concentrations to the wells. Include a vehicle control.
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a microplate reader.
- Determine the effect of the compound on cell proliferation by comparing the signal from treated wells to the control wells.

Endothelial Cell Tube Formation Assay

This assay models the later stages of angiogenesis, where endothelial cells form capillary-like structures.

Materials:

- HUVECs
- Endothelial cell growth medium
- Basement membrane extract (e.g., Matrigel®)
- Test compound (**VEGFR-2-IN-37**)
- 96-well cell culture plates

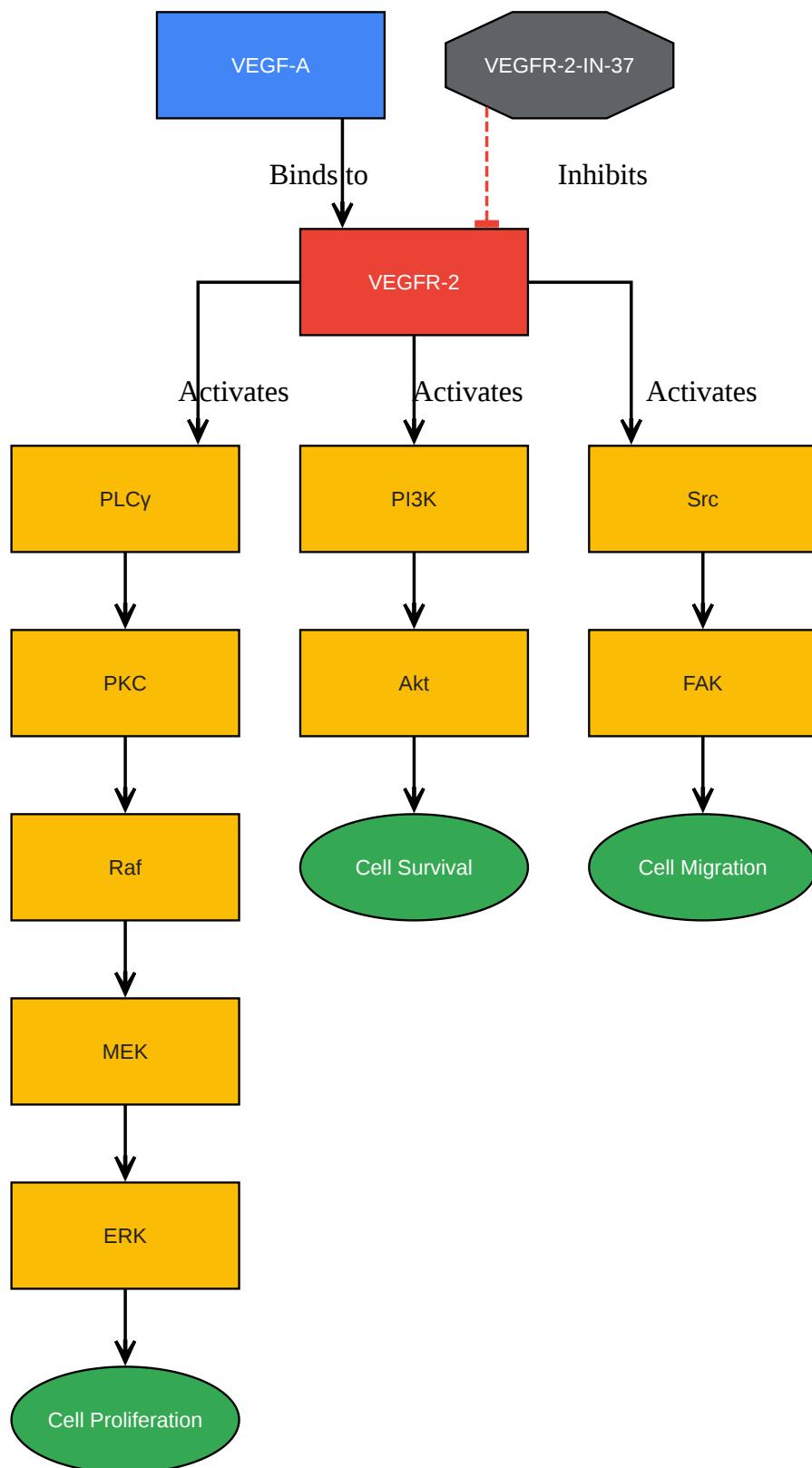
Protocol:

- Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
- Allow the matrix to solidify at 37°C.

- Harvest HUVECs and resuspend them in a medium containing the test compound at various concentrations.
- Seed the HUVECs onto the solidified matrix.
- Incubate the plate for several hours (e.g., 4-18 hours) to allow for tube formation.
- Visualize and photograph the tube-like structures using a microscope.
- Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or total tube area.

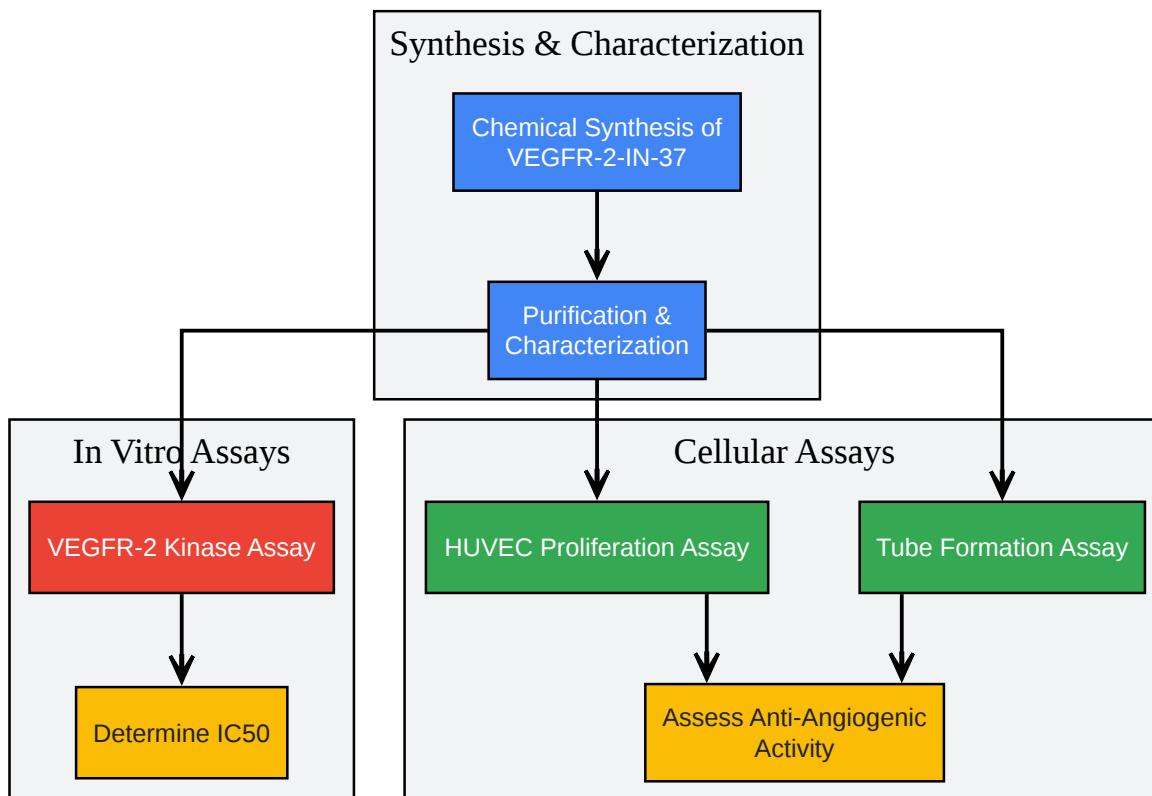
Visualizations

VEGFR-2 Signaling Pathway

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Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by VEGFR-2-IN-37.

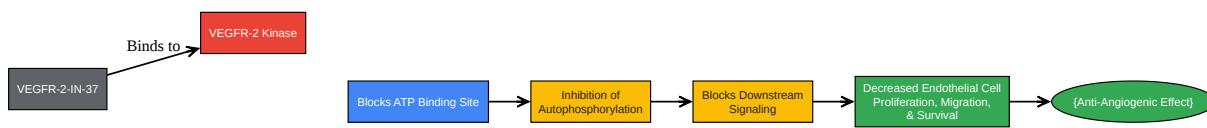
Experimental Workflow for Inhibitor Evaluation



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Caption: A typical experimental workflow for the synthesis and evaluation of a VEGFR-2 inhibitor.

Logical Relationship of VEGFR-2 Inhibition



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Caption: Logical flow from VEGFR-2 inhibition to the resulting anti-angiogenic effect.

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